2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide
Description
The compound “2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a methoxyphenyl group, a sulfonyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzyl group, the methoxyphenyl group, and the 2-ethyl-6-methylphenyl group are all aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group could react with nucleophiles, and the amide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight . Its solubility would depend on the specific solvent used.Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4S/c1-4-24-14-10-11-22(2)29(24)31-30(33)27-15-8-9-16-28(27)32(21-23-12-6-5-7-13-23)37(34,35)26-19-17-25(36-3)18-20-26/h5-20H,4,21H2,1-3H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRALAMDWCHKMBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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